![molecular formula C9H9F3N2O B14482478 N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide CAS No. 64392-58-1](/img/structure/B14482478.png)
N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an aminophenyl group attached to a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminobenzylamine with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-aminobenzylamine attacks the carbonyl carbon of trifluoroacetic anhydride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in organic solvents under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro or hydroxylated compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted acetamides with various functional groups.
Scientific Research Applications
N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Aminophenyl)methyl]-N-methylacetamide
- N-[(2-Aminophenyl)methyl]-N-ethylacetamide
- N-(2-Aminophenyl)pyrroles
Uniqueness
N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in medicinal chemistry for drug design.
Properties
CAS No. |
64392-58-1 |
|---|---|
Molecular Formula |
C9H9F3N2O |
Molecular Weight |
218.18 g/mol |
IUPAC Name |
N-[(2-aminophenyl)methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8(15)14-5-6-3-1-2-4-7(6)13/h1-4H,5,13H2,(H,14,15) |
InChI Key |
QDFFFEWWDVWXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)

![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
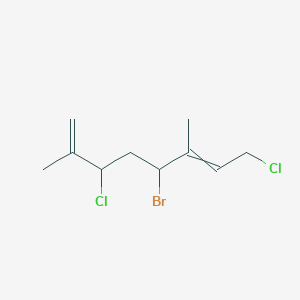
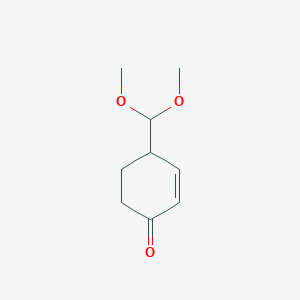
![2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole](/img/structure/B14482424.png)

![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
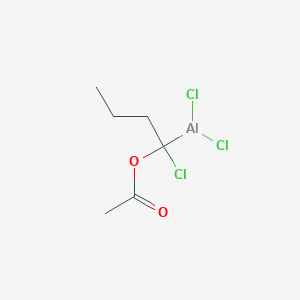
![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)
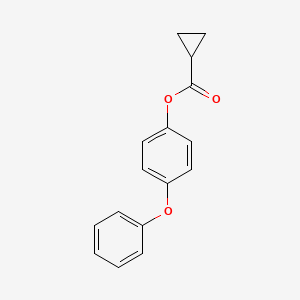
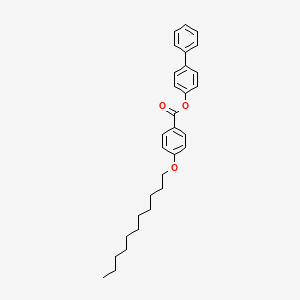
![O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine](/img/structure/B14482481.png)
